Amadinone acetate
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Overview
Description
Amadinone acetate is a biochemical.
Scientific Research Applications
Differential Regulation in MAPK Pathways
- Amadinone acetate, as a comparative tool in studying drug-induced liver failure, provides insights into the differential regulation of mitogen-activated protein kinase (MAPK) pathways. It is used to differentiate toxicological outcomes between acetaminophen and its nonhepatotoxic regioisomer, 3'-hydroxyacetanilide (AMAP), through the assessment of posttranslational modifications and gene expression changes in MAPK signaling (Stamper et al., 2010).
Systems Model of Drug-Induced Liver Injury
- In the context of drug-induced liver injury, amadinone acetate is instrumental in understanding the mechanistic differences between acetaminophen and AMAP. This research involves the use of a mechanistic, mathematical model to test various hypotheses explaining the divergence in toxicological responses between these compounds (Howell et al., 2014).
Mitochondrial Protein Adducts Formation
- Research involving amadinone acetate has shed light on mitochondrial protein adducts formation and mitochondrial dysfunction in the context of hepatotoxicity. This is particularly significant in the study of toxicity in primary human hepatocytes compared to other species (Xie et al., 2015).
Contraceptive Effectiveness
- Historically, amadinone acetate, specifically chloramadinone acetate, has been studied for its contraceptive effectiveness. Research in this area includes studies on the drug's impact on the reproductive system, its efficacy, and side effects (Martinez-manautou et al., 1966).
Inhibition of Human Platelet Aggregation
- Amadinone acetate, particularly amentoflavone hexaacetate (AmAc), has been examined for its ability to inhibit human platelet aggregation. This research is significant for understanding its potential role in preventing clot formation and related cardiovascular conditions (Beretz et al., 1986).
properties
CAS RN |
22304-34-3 |
---|---|
Product Name |
Amadinone acetate |
Molecular Formula |
C22H27ClO4 |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H27ClO4/c1-12(24)22(27-13(2)25)9-7-19-17-11-20(23)18-10-14(26)4-5-15(18)16(17)6-8-21(19,22)3/h10-11,15-17,19H,4-9H2,1-3H3/t15-,16-,17-,19+,21+,22+/m1/s1 |
InChI Key |
PSJMYDLEWUWIAN-KYPKCDLESA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@H]34)Cl)C)OC(=O)C |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34)Cl)C)OC(=O)C |
Appearance |
Solid powder |
Other CAS RN |
22304-34-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amadinone acetate; RS 2208; RS-2208 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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